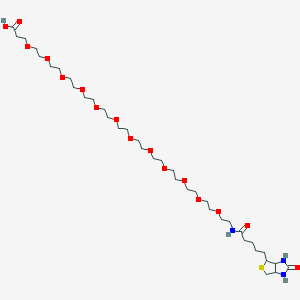

Biotin-PEG12-COOH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Biotin-PEG12-COOH is a biotinylation reagent that consists of biotin, a polyethylene glycol (PEG) spacer with 12 ethylene glycol units, and a carboxylic acid (COOH) functional group. The biotin moiety allows for strong binding to avidin or streptavidin proteins, while the PEG spacer enhances solubility and reduces steric hindrance. This compound is widely used in biochemical and biotechnological applications for labeling and conjugation purposes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG12-COOH typically involves the following steps:

Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEGylation: The activated biotin is then reacted with a PEG derivative containing a terminal amine group to form Biotin-PEG12-NH2.

Carboxylation: Finally, the terminal amine group of Biotin-PEG12-NH2 is converted to a carboxylic acid group using a suitable reagent such as succinic anhydride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of biotin and PEG derivatives are synthesized and purified.

Automated Reactors: Automated reactors are used to control reaction conditions precisely, ensuring high yield and purity.

Purification: The final product is purified using techniques such as chromatography to remove any impurities

化学反应分析

Types of Reactions

Biotin-PEG12-COOH undergoes various chemical reactions, including:

Amide Bond Formation: Reacts with primary amines to form stable amide bonds.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Conjugation Reactions: Can be conjugated to proteins, peptides, and other biomolecules through its carboxylic acid group

Common Reagents and Conditions

N-Hydroxysuccinimide (NHS): Used for activating the carboxylic acid group.

Carbodiimides: Such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling reactions.

Organic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used as solvents

Major Products

Biotinylated Proteins: Formed by conjugation with proteins.

Biotinylated Peptides: Formed by conjugation with peptides

科学研究应用

Biotinylation of Proteins

Biotin-PEG12-COOH is extensively used for the biotinylation of proteins, allowing researchers to label specific proteins within a mixture for subsequent purification and identification. The biotin group binds with high specificity to streptavidin or avidin, enabling the isolation of biotinylated proteins through affinity purification techniques. This application is crucial in studies involving:

- Protein Expression : Understanding the levels of specific proteins under various conditions.

- Protein Localization : Tracking the location of proteins within cells.

- Protein Interactions : Investigating how proteins interact with each other in cellular environments.

The long PEG spacer minimizes steric hindrance, enhancing the accessibility of the biotin group to target proteins, which is particularly useful in crowded cellular environments .

Targeted Drug Delivery

This compound has been employed in targeted drug delivery systems. By conjugating drugs with biotin, researchers can enhance the uptake of therapeutic agents into specific cells that express biotin receptors. This approach has shown promising results in:

- Cancer Therapy : Biotin-conjugated nanoparticles have been developed to deliver anticancer drugs specifically to tumor cells, improving therapeutic efficacy while minimizing side effects .

- Neuroimaging : The compound can form conjugates with gold nanoparticles for applications in neuroimaging, allowing for enhanced visualization of biological processes .

Cell Surface Biotinylation

The compound is particularly useful for cell surface biotinylation, which allows for the study of membrane proteins without permeabilizing the cell membrane. This technique has applications in:

- Receptor Studies : Understanding receptor dynamics and localization on cell surfaces.

- Transporter Analysis : Investigating the distribution and regulation of transport proteins across membranes .

Synthesis of Bioconjugates

This compound serves as a linker for synthesizing various bioconjugates. It can be attached to analytes containing amino, hydroxyl, or thiol groups, facilitating the detection and analysis of specific biomolecules. This application is significant in:

- Assay Development : Creating sensitive assays for detecting hormones or other analytes by utilizing biotin-streptavidin interactions .

- Diagnostic Applications : Developing diagnostic tools that leverage the high affinity between biotin and streptavidin for detecting biomarkers in clinical samples .

Case Study 1: Enhanced Anticancer Activity

A study demonstrated that a multifunctional nanoparticle composed of tetraphenylporphyrin conjugated with PEG-biotin exhibited enhanced anticancer activity by co-targeting specific cellular pathways. The results indicated improved therapeutic outcomes due to targeted delivery mechanisms facilitated by the biotin component .

Case Study 2: Protein Interaction Studies

Research involving the use of this compound for studying protein interactions showed that surface proteins labeled with this compound could be effectively tracked using streptavidin-based detection methods. This approach provided insights into receptor dynamics and signaling pathways within live cells .

Comparison Table of Biotinylation Reagents

| Compound Name | Spacer Length | Functional Group | Unique Features |

|---|---|---|---|

| Biotin-PEG4-NHS Ester | 4 | N-hydroxysuccinimide | Shorter spacer; less steric hindrance |

| Biotin-PEG8-NHS Ester | 8 | N-hydroxysuccinimide | Intermediate spacer; balance between solubility and steric hindrance |

| Biotin-PEG12-NHS Ester | 12 | N-hydroxysuccinimide | Longer PEG chain; enhanced solubility |

| Biotin-Diethylene Glycol | 2 | N-hydroxysuccinimide | Shortest spacer; high reactivity but limited solubility |

| Biotin-PEG12-Acid | 12 | Carboxylic acid | Lacks NHS group; requires different activation method |

作用机制

Biotin-PEG12-COOH exerts its effects through the biotin moiety, which binds strongly to avidin or streptavidin proteins. This binding is highly specific and stable, allowing for the efficient capture and detection of biotinylated molecules. The PEG spacer enhances solubility and reduces steric hindrance, improving the overall performance of the biotinylated molecule .

相似化合物的比较

Similar Compounds

Biotin-PEG4-NHS: Contains a shorter PEG spacer with 4 ethylene glycol units.

Biotin-PEG4-Maleimide: Suitable for conjugation with thiol groups.

Biotin-PEG12-DBCO: Used for click chemistry applications

Uniqueness

Biotin-PEG12-COOH is unique due to its long PEG spacer, which provides greater flexibility and reduces steric hindrance. This makes it particularly useful for applications requiring efficient biotinylation with minimal interference .

生物活性

Biotin-PEG12-COOH is a biotinylated polyethylene glycol (PEG) compound that plays a significant role in biological applications, particularly in drug delivery, imaging, and therapeutic interventions. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound consists of a PEG chain linked to a biotin moiety, which enhances solubility and stability while providing the ability to target cells expressing biotin receptors. The compound's structure allows for versatile applications in biochemical research and therapeutic contexts.

- Targeted Delivery :

- Cell Surface Biotinylation :

- Gene Regulation :

Table 1: Anticancer Activity of this compound Conjugates

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ru-1@TPP-PEG-biotin | HepG2 | 1.55 | Co-targeting ER and lysosome |

| TPP-PEG-biotin | MCF-7 | 2.10 | Induction of ER stress |

| Ru-1 | MCF-7 | 3.00 | Reactive oxygen species generation |

The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating the enhanced efficacy of biotin-conjugated compounds in targeting cancer cells .

Case Studies

- Anticancer Applications :

- Biotin in Gene Expression :

- Clinical Applications :

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69N3O16S/c41-34(4-2-1-3-33-36-32(31-57-33)39-37(44)40-36)38-6-8-46-10-12-48-14-16-50-18-20-52-22-24-54-26-28-56-30-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-35(42)43/h32-33,36H,1-31H2,(H,38,41)(H,42,43)(H2,39,40,44) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMUKWXFLKZKMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69N3O16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。